1-Propanol, 2,3-bis(diphenylphosphinyl)-

Lipophilicity Solubility Ligand Design

Addressing the instability of air-sensitive phosphine ligands, this bench-stable phosphine oxide streamlines catalyst screening workflows. The free primary hydroxyl group provides a direct anchor for solid-support immobilization, enabling recyclable asymmetric catalysts not possible with BINAP or DIOP. - Air-stable P(V) oxide allows benchtop weighing and handling, eliminating glovebox bottlenecks. - Lower LogP (4.38) enhances solubility in aqueous-organic biphasic systems compared to BINAP. - Melting point (58-63°C) facilitates energy-efficient liquid catalyst formulation.

Molecular Formula C27H26O3P2
Molecular Weight 460.4 g/mol
CAS No. 113882-67-0
Cat. No. B14303040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 2,3-bis(diphenylphosphinyl)-
CAS113882-67-0
Molecular FormulaC27H26O3P2
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CC(CO)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26O3P2/c28-21-27(32(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26)22-31(29,23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27-28H,21-22H2
InChIKeySTMQJBRDKDXHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propanol, 2,3-bis(diphenylphosphinyl)-: Identity & Structural Features


1-Propanol, 2,3-bis(diphenylphosphinyl)- (CAS 113882-67-0) is a chiral bidentate phosphine oxide ligand featuring a C3-propanol backbone bearing two diphenylphosphinyl (Ph2P(O)-) groups at the 2- and 3-positions. Its molecular formula is C27H26O3P2 with a molecular weight of 460.4 g/mol [1]. The compound is characterized by a combination of phosphine oxide coordinating moieties and a free primary hydroxyl group, which distinguishes it from many conventional diphosphine ligands [2]. It is typically obtained as a white to off-white solid and is insoluble in water but soluble in organic solvents such as acetone and toluene .

Why 1-Propanol, 2,3-bis(diphenylphosphinyl)- Is Irreplaceable


Generic substitution with other chiral diphosphine ligands such as BINAP, CHIRAPHOS, or DIOP fails because 1-Propanol, 2,3-bis(diphenylphosphinyl)- exists as a phosphine oxide (P=O) rather than a free phosphine (P(III)). This oxidation state confers fundamentally different physicochemical properties—including air stability, solubility, and coordination behavior—that directly impact catalyst performance and operational convenience [1]. Additionally, the presence of a free hydroxyl group on the propanol backbone introduces hydrogen-bonding capability and a reactive handle for further functionalization, which is absent in conventional diphosphine ligands [2]. The quantitative evidence presented below demonstrates why procurement decisions must be made on a compound-specific basis.

Quantitative Differentiation of 1-Propanol, 2,3-bis(diphenylphosphinyl)-


LogP Comparison: Enhanced Hydrophilicity

The target compound exhibits a calculated LogP (octanol-water partition coefficient) of 4.38, which is significantly lower than the LogP values of widely used chiral diphosphine ligands such as BINAP (LogP ≈ 9.2–13.4) and CHIRAPHOS (LogP ≈ 6.03) [1]. This lower LogP indicates substantially greater hydrophilicity and predicts improved solubility in polar organic solvents [2].

Lipophilicity Solubility Ligand Design

Air and Moisture Stability Advantage

As a phosphine oxide, 1-Propanol, 2,3-bis(diphenylphosphinyl)- is inherently air-stable and can be handled without strict inert atmosphere precautions. In contrast, widely used chiral diphosphine ligands such as BINAP, CHIRAPHOS, and DIOP are trivalent phosphines that are air-sensitive and require storage under argon or nitrogen [1]. Primary phosphine oxides have been reported to remain bench-stable in air for over one year with no detectable degradation by 31P NMR [2].

Air Stability Handling Phosphine Oxide

Melting Point: Lower Temperature Processing

1-Propanol, 2,3-bis(diphenylphosphinyl)- melts in the range of 58–63 °C, which is substantially lower than the melting points of benchmark chiral diphosphine ligands BINAP (239–241 °C) and CHIRAPHOS (104–109 °C) . The lower melting point may be advantageous for processes requiring ligand melting or for formulation into liquid catalyst systems .

Melting Point Physical Form Handling

Hydroxyl Group: Post-Modification & Anchoring

The presence of a free primary hydroxyl group on the propanol backbone of 1-Propanol, 2,3-bis(diphenylphosphinyl)- provides a reactive site for esterification, etherification, or silylation, enabling covalent attachment to solid supports or dendrimers [1]. In contrast, ligands such as BINAP and DIPAMP lack such a functional handle, limiting their post-synthetic modification potential without additional synthetic steps [2].

Functionalization Hydroxyl Group Ligand Tethering

Application Scenarios for 1-Propanol, 2,3-bis(diphenylphosphinyl)-


Asymmetric Catalysis in Biphasic/Polar Media

The significantly lower LogP (4.38) of 1-Propanol, 2,3-bis(diphenylphosphinyl)- compared to BINAP or CHIRAPHOS [1] makes it the preferred ligand for asymmetric hydrogenation or hydroformylation reactions conducted in biphasic aqueous-organic systems or polar aprotic solvents such as DMF or acetonitrile. The enhanced hydrophilicity improves catalyst solubility and substrate accessibility, potentially leading to higher turnover frequencies and easier product separation.

Air-Stable Precursors for High-Throughput Screening

As a bench-stable phosphine oxide, this compound is ideal for preparing metal catalyst precursors (e.g., with Rh or Pd) that can be weighed and manipulated in air without degradation [2]. This operational simplicity is critical for high-throughput experimentation platforms where glovebox access is rate-limiting and reproducibility is paramount.

Tethered & Immobilized Chiral Catalysts

The free primary hydroxyl group serves as a versatile anchoring point for covalent attachment to silica, polystyrene resins, or dendrimers [3]. This enables the construction of heterogeneous asymmetric catalysts that combine the selectivity of a chiral diphosphine oxide scaffold with the recyclability and ease of separation characteristic of solid-supported catalysts, addressing a key limitation of homogeneous BINAP- or DIPAMP-based systems.

Low-Temperature Catalyst Formulation

With a melting point of 58–63 °C, 1-Propanol, 2,3-bis(diphenylphosphinyl)- is more readily melted and dissolved than high-melting ligands like BINAP (mp 239–241 °C) . This property facilitates the preparation of homogeneous liquid catalyst formulations and reduces the energy footprint of industrial catalyst manufacturing processes.

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